2-(dimethoxymethyl)quinazolin-4(3H)-one
Overview
Description
Quinazolin-4(3H)-ones are a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . Some quinazolinone derivatives have been found to exhibit good luminescence properties .
Synthesis Analysis
A green, simple, and efficient method is developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .Molecular Structure Analysis
The quinazolinone skeleton is a common structure found in natural alkaloids and synthetic drugs . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are summarized .Chemical Reactions Analysis
The synthesis of quinazolin-4(3H)-ones involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Scientific Research Applications
Antiviral Activities
Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against a broad spectrum of viruses, including influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. Compounds from these series showed inhibitory effects on virus replication, highlighting their potential as antiviral agents (Selvam et al., 2007).
Antioxidant Properties
Research on 2-substituted quinazolin-4(3H)-ones demonstrated their significant antioxidant activities. These activities were evaluated using different methods, revealing that certain structural modifications enhance their antioxidant potential. This study underscores the utility of quinazolinones in combating oxidative stress-related diseases (Mravljak et al., 2021).
Antimicrobial Activity
Several studies have synthesized quinazolin-4(3H)-one derivatives to evaluate their antimicrobial efficacy against bacteria and fungi. For instance, polyhalobenzonitrile quinazolin-4(3H)-one derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showcasing their potential as antimicrobial agents (Shi et al., 2013).
Cytotoxic Activity
Quinazolin-4(3H)-one derivatives, particularly those modified with polyphenolic groups, have demonstrated potent cytotoxic activities against various cancer cell lines while maintaining high compatibility with normal cells. This finding indicates the promise of quinazolinones in cancer therapy (Pele et al., 2022).
Corrosion Inhibition
In addition to biological activities, quinazolin-4(3H)-one compounds have been investigated for their application in corrosion inhibition. Studies on steel in acidic environments have shown that these compounds can effectively protect against corrosion, suggesting their utility in industrial applications (Zhang et al., 2016).
Mechanism of Action
Quinazolin-4(3H)-ones are a class of compounds that have been found to exhibit a broad range of biological and therapeutic activities . They are common core structures found in a large number of natural products and synthetic drugs . For example, some quinazolin-4(3H)-ones have been shown to exhibit antimicrobial, antitumor, antifungal, and cytotoxic activities .
The synthesis of quinazolin-4(3H)-ones often involves the condensation of 2-aminobenzamides and aldehydes under various conditions . In one method, the reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .
Properties
IUPAC Name |
2-(dimethoxymethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-11(16-2)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6,11H,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYBRTPMJKSWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=CC=CC=C2C(=O)N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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